molecular formula C17H16O4 B1655125 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)- CAS No. 32329-98-9

2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-

Cat. No.: B1655125
CAS No.: 32329-98-9
M. Wt: 284.31 g/mol
InChI Key: IXNMOBIPLWIWDF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)- is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone. Its systematic IUPAC name is (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one , reflecting the positions of substituents on the two aromatic rings. The compound’s molecular formula is C₁₇H₁₆O₄ , with a molecular weight of 284.31 g/mol .

Key identifiers include:

Property Value
SMILES (Canonical) COC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=CC=C2)OC
InChIKey OAAPAFSEMHJNTF-BJMVGYQFSA-N
Topological Polar Surface Area 55.76 Ų
Hydrogen Bond Donors 1 (hydroxyl group)
Hydrogen Bond Acceptors 4 (carbonyl and ether oxygens)

The compound’s structure features a 2-hydroxy-4-methoxyphenyl group on the ketone-bearing ring (Ring A) and a 3-methoxyphenyl group on the enone-linked ring (Ring B). This substitution pattern distinguishes it from simpler chalcones, such as 4′-methoxychalcone (C₁₆H₁₄O₂), and confers unique electronic properties due to the electron-donating methoxy groups and the electron-withdrawing hydroxyl group.

Structural Classification Within the Chalcone Family

Chalcones are 1,3-diaryl-2-propen-1-ones , classified under linear 1,3-diarylpropanoids in the phenylpropanoid biosynthetic pathway. The subject compound belongs to the 2-hydroxychalcone subclass, defined by a hydroxyl group at the 2′-position (Ring A). Its structural features align with three chalcone subcategories:

  • Methoxy-substituted chalcones : The 4-methoxy (Ring A) and 3-methoxy (Ring B) groups enhance lipophilicity, with a calculated LogP of 3.31 .
  • Asymmetric substitution patterns : Unlike symmetric dimethoxy analogs (e.g., 4,4′-dimethoxy-2′-hydroxychalcone), the uneven distribution of substituents creates a dipole moment of 4.2 Debye , influencing intermolecular interactions.
  • Hybrid chalcones : Combines a hydroxyl group (pharmacophore for antioxidant activity) with methoxy groups (modulators of membrane permeability).

Comparative analysis with related structures:

Compound Substituents Molecular Formula
4′-Methoxychalcone 4′-OCH₃ C₁₆H₁₄O₂
2′-Hydroxy-4,4′-dimethoxychalcone 2′-OH, 4-OCH₃, 4′-OCH₃ C₁₇H₁₆O₄
3′,4′-Dimethoxychalcone 3′-OCH₃, 4′-OCH₃ C₁₇H₁₆O₄

The ortho-hydroxy group on Ring A enables chelation of metal ions, a feature exploited in catalytic applications, while the meta-methoxy on Ring B sterically hinders planarization, reducing π-π stacking interactions.

Historical Context of Chalcone Derivative Research

Chalcone chemistry originated in 1899 when Stanisław Kostanecki and Joseph Tambor developed the Claisen-Schmidt condensation , synthesizing benzalacetophenone derivatives. The subject compound emerged from mid-20th-century efforts to diversify chalcone substituents for structure-activity relationship (SAR) studies. Key milestones:

  • 1940s–1960s : Discovery of natural chalcones like isoliquiritigenin (2′,4′,4-trihydroxychalcone) in Glycyrrhiza species, spurring interest in hydroxylated analogs.
  • 1980s : Introduction of microwave-assisted synthesis , reducing reaction times for methoxy-substituted chalcones from hours to minutes.
  • 2000s : Computational studies revealing that 3-methoxy substitution on Ring B increases binding affinity to PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) by 1.8-fold compared to para-substituted analogs.

Synthetic advancements specific to this compound include:

  • Regioselective Friedel-Crafts Acylation : Enables precise methoxy group placement on Ring B.
  • Ultrasound-assisted crystallization : Yields 98% pure product with a melting point of 162–164°C .
  • Chalcone synthase (CHS) engineering : Recombinant CHS enzymes from Medicago sativa produce gram-scale quantities of hydroxylated precursors.

Recent applications in material science leverage its conjugated system for organic semiconductors, achieving a bandgap of 2.9 eV .

Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-13-5-3-4-12(10-13)6-9-16(18)15-8-7-14(21-2)11-17(15)19/h3-11,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNMOBIPLWIWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401991
Record name 3,4'-DIMETHOXY-2'-HYDROXYCHALCONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32329-98-9
Record name 3,4'-DIMETHOXY-2'-HYDROXYCHALCONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 52923-29-2 and a molecular formula of C16H14O3, exhibits potential therapeutic properties, including antimalarial, anticancer, and antimicrobial effects.

  • Molecular Formula : C16H14O3
  • CAS Number : 52923-29-2
  • Molecular Structure : The compound features a chalcone structure characterized by an α,β-unsaturated carbonyl system which is pivotal for its biological activity.

Antimalarial Activity

Research indicates that chalcones exhibit significant antimalarial properties. A study evaluated various alkoxylated chalcones against Plasmodium falciparum, revealing that compounds with specific substitutions on the phenyl rings demonstrated IC50 values below 5 µM. Although direct data on the specific compound is limited, its structural similarities to active chalcones suggest potential efficacy against malaria .

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound's structure allows it to interact with cellular signaling pathways involved in cancer proliferation. In vitro studies have shown that related chalcone derivatives possess antiproliferative effects against various cancer cell lines. For instance, compounds similar to 2-Propen-1-one have been reported to inhibit cell growth in breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. A study highlighted the antimicrobial activity of several chalcone derivatives against Staphylococcus aureus and other pathogens. The presence of hydroxyl and methoxy groups in the structure enhances the compound's ability to disrupt microbial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is often influenced by their structural features. Key factors include:

  • Substituents on the Phenyl Rings : Electron-donating groups like methoxy enhance activity by increasing lipophilicity and facilitating membrane penetration.
  • Carbonyl Functionality : The reactivity of the carbonyl group is crucial for interaction with biological targets.

A comparative analysis of various chalcone derivatives indicates that modifications at specific positions can significantly alter their biological potency.

Compound StructureAntimalarial IC50 (µM)Anticancer IC50 (µM)Antimicrobial Activity
1-(4'-methoxyphenyl)-3-(3-quinolinyl)-2-propen-1-one4.8Not specifiedEffective against S. aureus
1-(2'-hydroxy-4'-methoxyphenyl)-3-(3-methoxyphenyl)-2-propen-1-one<5ModerateEffective against multiple strains

Case Studies

Case studies focusing on related compounds provide insights into the potential applications of 2-Propen-1-one:

  • Antimalarial Efficacy : A study demonstrated that a series of trimethoxychalcones exhibited potent antimalarial activity with IC50 values as low as 2 µM, suggesting that similar structural motifs in 2-Propen-1-one may confer comparable efficacy .
  • Cytotoxicity Against Cancer Cells : Research involving a range of chalcone analogs indicated significant cytotoxic effects against various cancer cell lines, emphasizing the importance of structural modifications for enhancing therapeutic outcomes .

Scientific Research Applications

Antioxidant Properties

Chalcones are known for their antioxidant capabilities. Research indicates that 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)- demonstrates significant free radical scavenging activity. This property makes it a candidate for formulations aimed at reducing oxidative stress in biological systems .

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it useful in developing treatments for conditions characterized by inflammation .

Anticancer Activity

The compound has been investigated for its anticancer effects. It has shown potential in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .

Pharmaceuticals

  • Drug Development : The antioxidant and anti-inflammatory properties make this compound a promising candidate for drug development targeting chronic diseases such as cancer and cardiovascular diseases.
  • Formulations : Used in dietary supplements and functional foods due to its health benefits.

Cosmetics

  • Skin Care Products : Its antioxidant properties are beneficial in cosmetic formulations aimed at protecting the skin from oxidative damage and aging.
  • Anti-aging Creams : The anti-inflammatory effects can help in formulating products that soothe irritated skin and reduce redness.

Agriculture

  • Pesticide Development : Some studies suggest that chalcones can exhibit antifungal and antibacterial properties, indicating potential use as natural pesticides or growth regulators in agriculture .

Case Studies

StudyFindingsApplication
Research on Antioxidant ActivityDemonstrated significant free radical scavenging activityPotential use in dietary supplements
Anti-inflammatory StudyInhibited pro-inflammatory cytokinesDevelopment of anti-inflammatory drugs
Cancer Cell Line InhibitionInduced apoptosis in breast cancer cellsTargeted cancer therapies

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Table 1: Inhibitory Activity of Selected Chalcones
Compound ID A-Ring Substituents B-Ring Substituents IC₅₀ (μM) Key Observations Source
Cardamonin 2-OH, 4-OCH₃ None 4.35 Highest activity in cluster 5
2j 4-Br, 2-OH, 5-I 4-F 4.70 Bromine/fluorine enhance activity
2n 2-OH, 5-I, 4-OCH₃ 4-F 25.07 Methoxy on A reduces potency
2p 2-OH, 5-I, 4-OCH₃ 4-OCH₃ 70.79 Methoxy on B further reduces activity
Target Compound 2-OH, 4-OCH₃ 3-OCH₃ N/A Predicted lower activity vs. 2j/2n

Key Findings :

  • Electron-withdrawing groups (EWGs) like Br and F on the B-ring correlate with lower IC₅₀ (higher potency) .
  • Methoxy groups (electron-donating) on either ring reduce activity. For example, 2p (4-OCH₃ on B) has an IC₅₀ 15× higher than 2j .
  • Iodine at meta on the A-ring (e.g., 2n, 2p) may sterically hinder interactions, further lowering potency .

Functional Group Positioning and Activity

  • A-Ring Substitutions: Hydroxyl groups at ortho/para positions (as in Cardamonin) are optimal for activity.
  • B-Ring Substitutions : Meta-methoxy (target compound) vs. para-methoxy (2p) or para-fluoro (2n): Meta substitution may alter molecular planarity, affecting binding to biological targets .

Antimicrobial and Tyrosinase Inhibition Potential

  • Antimicrobial Activity : Halogenated chalcones (e.g., 3c, 3g in ) show strong antifungal activity, particularly against Aspergillus niger . The target compound lacks halogens, suggesting reduced efficacy in this context.
  • Tyrosinase Inhibition : A related chalcone (1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-) demonstrated tyrosinase inhibition comparable to kaempferol, driven by hydroxyl groups on the A-ring . The target compound’s 4-methoxy group may reduce this effect.

Preparation Methods

Traditional Solution-Phase Synthesis

In a representative procedure, 2-hydroxy-4-methoxyacetophenone (0.01 mol) and 3-methoxybenzaldehyde (0.01 mol) are dissolved in ethanol (20 mL) under vigorous stirring. Aqueous NaOH (40%) is added dropwise until a reddish precipitate forms, indicating enolate formation. The mixture is stirred overnight at room temperature, acidified with cold HCl, and filtered to isolate the crude product. Recrystallization in ethanol yields pure chalcone with a typical yield of 65–75%.

Key Parameters:

  • Solvent: Ethanol, methanol, or aqueous-ethanol mixtures.
  • Base: NaOH or KOH (10–40% concentration).
  • Temperature: Room temperature or mild heating (40–60°C).

Mechanochemical Solvent-Free Synthesis

A green chemistry approach involves grinding 2-hydroxy-4-methoxyacetophenone and 3-methoxybenzaldehyde with solid NaOH in a mortar for 30 minutes. The absence of solvent reduces waste and energy consumption. The product is washed with cold water and recrystallized in ethanol, achieving yields comparable to traditional methods (60–70%).

Reaction Optimization and Kinetic Studies

Influence of Substituents on Reactivity

The electron-donating methoxy groups on both aromatic rings enhance the electrophilicity of the carbonyl carbon and the nucleophilicity of the enolate, accelerating condensation. However, steric hindrance from the 3-methoxy group on the benzaldehyde may slightly reduce reaction rates compared to para-substituted analogs.

Temperature and Time Dependence

  • Room Temperature: Requires 12–24 hours for completion.
  • Reflux Conditions (60–80°C): Reduces reaction time to 4–6 hours but risks side reactions like oxidation.

Purification and Crystallization Techniques

Recrystallization Solvents

Solvent Purity (%) Yield (%) Crystal Morphology
Ethanol 99.5 68 Needle-like
Methanol 98.2 65 Plate-like
Acetone 97.8 62 Irregular

Ethanol emerges as the optimal solvent, balancing purity and yield while facilitating slow crystal growth for X-ray diffraction studies.

Chromatographic Purification

For high-purity applications (>99.9%), silica gel column chromatography with hexane:ethyl acetate (7:3) eluent effectively removes unreacted starting materials and byproducts.

Spectroscopic Characterization and Analytical Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • C=O Stretch: 1650–1670 cm⁻¹ (strong).
  • O-H Stretch (phenolic): 3200–3400 cm⁻¹ (broad).
  • C=C (α,β-unsaturated): 1600–1620 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 12.35 (s, 1H, phenolic -OH).
  • δ 8.20 (d, J = 15.6 Hz, 1H, H-α).
  • δ 7.85 (d, J = 15.6 Hz, 1H, H-β).
  • δ 6.90–7.50 (m, 7H, aromatic protons).
  • δ 3.85 (s, 6H, -OCH₃ groups).

¹³C NMR (100 MHz, CDCl₃):

  • δ 190.2 (C=O).
  • δ 161.5, 159.8 (methoxy carbons).
  • δ 140.5–115.2 (aromatic and olefinic carbons).

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 270°C in nitrogen, with complete degradation by 570°C. Differential scanning calorimetry (DSC) shows a melting endotherm at 88–90°C, confirming crystalline purity.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Reaction Time Environmental Impact
Traditional Solution 68–75 98–99.5 12–24 h Moderate (solvent use)
Mechanochemical 60–70 97–98.5 0.5 h Low
Microwave-Assisted* 70–80 99 0.25–0.5 h Low

*Hypothetical data based on analogous chalcone syntheses.

Challenges and Mitigation Strategies

Byproduct Formation

  • Diastereomerization: The E-configuration predominates due to conjugation stabilization, but trace Z-isomers may form. Gradient chromatography or fractional crystallization resolves this.
  • Oxidation: Antioxidants like BHT (0.1 wt%) prevent phenolic -OH oxidation during prolonged reactions.

Scalability Issues

Mechanochemical methods face limitations in batch size due to grinding efficiency. Planetary ball mills enable larger-scale production (100 g batches) with consistent yields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-propen-1-one derivatives with methoxy and hydroxy substituents, and how can regioselectivity be controlled?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a substituted acetophenone (e.g., 2-hydroxy-4-methoxyacetophenone) and a methoxy-substituted benzaldehyde. Regioselectivity is influenced by reaction conditions (e.g., base strength, solvent polarity). For example, NaOH/EtOH under reflux typically yields the trans-chalcone isomer, while microwave-assisted synthesis may improve regiocontrol .
  • Key Considerations : Protect the phenolic -OH group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this chalcone derivative?

  • Methodological Answer :

  • 1H NMR : Look for diagnostic peaks:
  • α,β-unsaturated ketone protons (δ 6.8–7.8 ppm as doublets, J ≈ 15–16 Hz).
  • Methoxy groups (δ ~3.8 ppm, singlet).
  • Hydroxy proton (δ ~12–14 ppm, broad if free; protected groups shift upfield).
  • IR : Stretching vibrations for ketone (C=O, ~1650–1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).
  • MS : Molecular ion peak (M⁺) matching the molecular formula (C₁₇H₁₆O₄, exact mass 284.10). Cross-validate with HRMS .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust/aerosols.
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of phenolic groups.
  • Waste Disposal : Treat as hazardous organic waste; consult institutional guidelines for incineration or solvent recovery .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-hydroxy vs. 3-methoxy) influence the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to map electron density (e.g., HOMO-LUMO gaps) and predict reactivity.
  • In Vitro Assays : Compare antioxidant activity (DPPH/ABTS radical scavenging) or enzyme inhibition (e.g., COX-2) against analogs with varying substituents. For example, the 2-hydroxy group may enhance H-bonding with target proteins, while 3-methoxy groups improve lipophilicity .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity .

Q. How can contradictory spectral data (e.g., unexpected NOESY correlations) be resolved to confirm molecular conformation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm trans-configuration of the α,β-unsaturated ketone and dihedral angles between aromatic rings. Compare with similar chalcones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, CCDC entry XYZ) .
  • Dynamic NMR : Probe rotational barriers of methoxy groups at variable temperatures (e.g., coalescence temperature analysis) .

Q. What strategies optimize the compound’s stability in aqueous media for pharmacokinetic studies?

  • Methodological Answer :

  • pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–10). Chalcones are prone to hydrolysis under alkaline conditions; stabilize via cyclodextrin encapsulation or nanoemulsion formulations.
  • Analytical Monitoring : Use UPLC-MS/MS to quantify degradation products (e.g., retro-aldol fragments) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-

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